molecular formula C19H12BrCl4NO2 B14018423 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline CAS No. 25807-05-0

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline

Cat. No.: B14018423
CAS No.: 25807-05-0
M. Wt: 508.0 g/mol
InChI Key: HIEPWVONEPWUNP-UHFFFAOYSA-N
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Description

Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromomethyl, dioxolan, and dichlorophenyl groups, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde.

    Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

For the specific compound, additional steps are required to introduce the bromomethyl, dioxolan, and dichlorophenyl groups. These steps typically involve:

    Bromomethylation: Introduction of the bromomethyl group using bromomethyl reagents under acidic conditions.

    Dioxolan Formation: Cyclization with diols in the presence of an acid catalyst.

    Chlorination: Introduction of chlorine atoms using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines.

    Cyclization Reactions: The dioxolan ring can participate in cyclization reactions, forming new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

    Substitution Products: Formation of azides, thiols, or amines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is likely to involve multiple molecular targets and pathways:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.

    Reactive Oxygen Species Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of multiple halogen atoms and the dioxolan ring may enhance its reactivity and potential as a versatile scaffold for drug development.

Properties

CAS No.

25807-05-0

Molecular Formula

C19H12BrCl4NO2

Molecular Weight

508.0 g/mol

IUPAC Name

4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline

InChI

InChI=1S/C19H12BrCl4NO2/c20-9-19(26-3-4-27-19)13-8-17(10-1-2-14(22)15(23)5-10)25-18-12(13)6-11(21)7-16(18)24/h1-2,5-8H,3-4,9H2

InChI Key

HIEPWVONEPWUNP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CBr)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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